N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide is a member of piperazines.
Scientific Research Applications
Molecular Interaction Studies
- Cannabinoid Receptor Antagonism : N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide has been studied for its interaction with the CB1 cannabinoid receptor. It has shown potent and selective antagonistic properties, providing insights into the molecular structure-activity relationship and pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Synthesis and Characterization
- Synthesis Methods : The compound has been involved in research focused on the synthesis and characterization of various chemical compounds. Studies include the microwave-assisted synthesis of related compounds, which highlights the compound's role in facilitating the development of novel synthesis methods (Williams et al., 2010).
Biological and Pharmacological Activity
- Antifungal and Antibacterial Properties : Research has indicated that derivatives of the compound exhibit significant antifungal and antibacterial activities. This suggests its potential as a lead compound in developing new antimicrobial agents (Tandon et al., 2010).
Neuropharmacological Research
- Cognitive Enhancing Properties : In neuropharmacology, analogs of the compound have been studied for their cognitive enhancing properties. This includes research on compounds like SB-399885, which have shown promise in improving cognitive functions in animal models (Hirst et al., 2006).
Properties
Molecular Formula |
C24H20ClN3O4S2 |
---|---|
Molecular Weight |
514 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,4-dioxonaphthalen-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C24H20ClN3O4S2/c25-16-5-3-6-17(15-16)27-10-12-28(13-11-27)22-21(26-34(31,32)20-9-4-14-33-20)23(29)18-7-1-2-8-19(18)24(22)30/h1-9,14-15,26H,10-13H2 |
InChI Key |
HQNIQZQMKGFDMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)NS(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)NS(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.